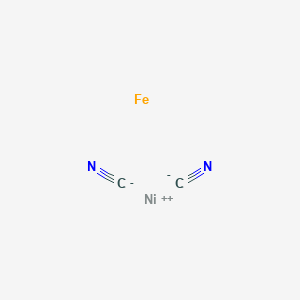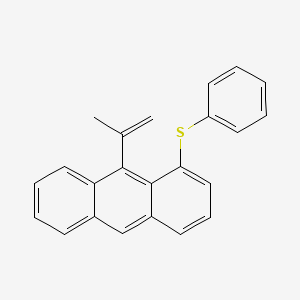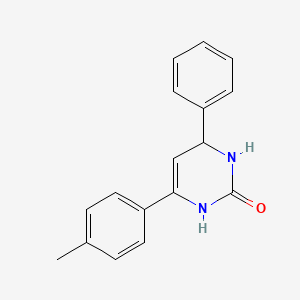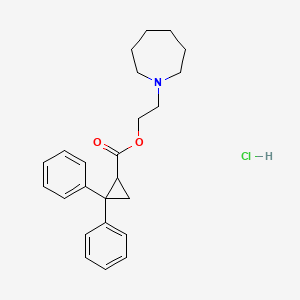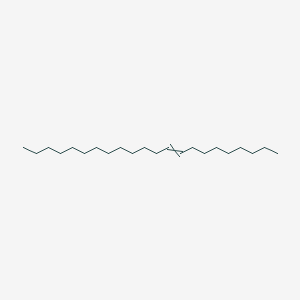![molecular formula C22H18N4O B14660499 N-[(4,5-diphenylimidazol-2-ylidene)amino]-4-methoxyaniline CAS No. 51124-76-6](/img/structure/B14660499.png)
N-[(4,5-diphenylimidazol-2-ylidene)amino]-4-methoxyaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4,5-diphenylimidazol-2-ylidene)amino]-4-methoxyaniline is a complex organic compound that features an imidazole ring substituted with diphenyl groups and an aniline moiety with a methoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4,5-diphenylimidazol-2-ylidene)amino]-4-methoxyaniline typically involves the reaction of 4,5-diphenylimidazole with 4-methoxyaniline under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and solvents used in the process.
Análisis De Reacciones Químicas
Types of Reactions
N-[(4,5-diphenylimidazol-2-ylidene)amino]-4-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring or the aniline moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium carbonate in DMF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
N-[(4,5-diphenylimidazol-2-ylidene)amino]-4-methoxyaniline has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of dyes and pigments due to its chromogenic properties
Mecanismo De Acción
The mechanism by which N-[(4,5-diphenylimidazol-2-ylidene)amino]-4-methoxyaniline exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
4,5-Diphenylimidazole: Shares the imidazole core but lacks the aniline and methoxy groups.
N-[(4,5-diphenylimidazol-2-ylidene)amino]quinolin-8-amine: Similar structure but with a quinoline moiety instead of an aniline group.
Uniqueness
N-[(4,5-diphenylimidazol-2-ylidene)amino]-4-methoxyaniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group on the aniline moiety, in particular, can influence its reactivity and interactions with other molecules .
Propiedades
Número CAS |
51124-76-6 |
|---|---|
Fórmula molecular |
C22H18N4O |
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
(4,5-diphenyl-1H-imidazol-2-yl)-(4-methoxyphenyl)diazene |
InChI |
InChI=1S/C22H18N4O/c1-27-19-14-12-18(13-15-19)25-26-22-23-20(16-8-4-2-5-9-16)21(24-22)17-10-6-3-7-11-17/h2-15H,1H3,(H,23,24) |
Clave InChI |
LEKYIHVWFVQKEF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)N=NC2=NC(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;1-[2-(4-chlorophenyl)quinolin-4-yl]-2-[5-(diethylamino)pentan-2-ylamino]ethanol](/img/structure/B14660421.png)
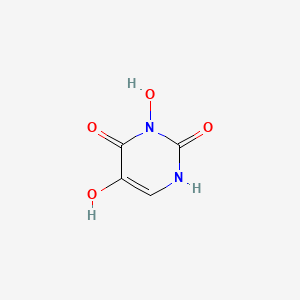
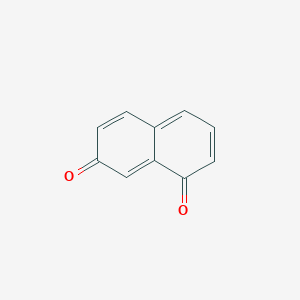
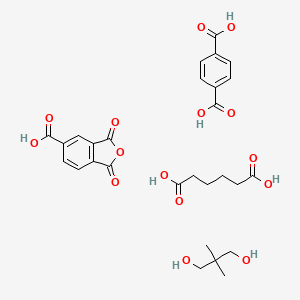


![2-Azido-4-[4-(4-hydroxyphenyl)hexan-3-yl]phenol](/img/structure/B14660459.png)
![Tetrahydro-1H,3H,8H-[1,3]oxazino[3,4-c][1,3]oxazine](/img/structure/B14660461.png)
